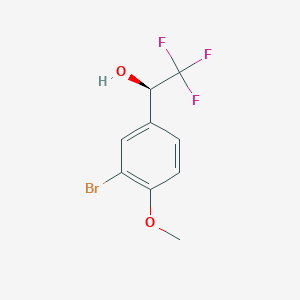

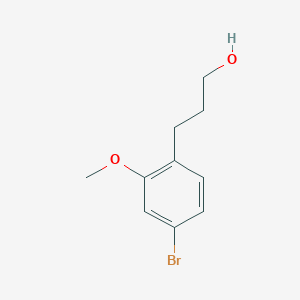

(1R)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol

Overview

Description

This compound is a derivative of phenol, which is an aromatic compound with a hydroxyl group. The presence of the bromo, methoxy, and trifluoroethanol groups suggest that it might have interesting chemical properties and could be used in various chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the bromo, methoxy, and trifluoroethanol groups onto the phenyl ring in separate steps. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the phenyl ring, with the bromo, methoxy, and trifluoroethanol groups attached at specific positions. The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions. The bromo group could be replaced by other groups in a substitution reaction, while the methoxy and trifluoroethanol groups could potentially be involved in reactions that modify the phenyl ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the bromo, methoxy, and trifluoroethanol groups. For example, the bromo group would likely make the compound denser and more reactive, while the methoxy group could influence its solubility .Scientific Research Applications

Brominated Compounds in Environmental Research

Research on brominated compounds, such as the subject chemical, has been instrumental in understanding various environmental aspects. For instance, studies on novel brominated flame retardants (NBFRs) have emphasized the importance of research on their occurrence, environmental fate, and toxicity due to their increasing application. It's imperative to optimize analytical methods to cover all NBFRs and conduct further research on indoor environments, emission sources, and potential leaching to comprehend their impact fully (Zuiderveen et al., 2020).

Brominated Flame Retardants and Health

The health consequences of exposure to brominated flame retardants (BFRs), which are structurally related to brominated compounds, have been systematically reviewed, focusing on their potential impact on thyroid hormone homeostasis, neurodevelopment, and other health outcomes. This research underlines the necessity for long-term monitoring and surveillance of chemical impacts on human health, especially in children (Young Ran Kim et al., 2014).

Impact on Reproductive Health

Studies have also delved into the reproductive toxicity of compounds like hydroxy-4-methoxybenzophenone, which have a structural resemblance to the subject chemical. These studies have linked high levels of exposure to changes in birth weight, gestational age, and other reproductive parameters in both humans and animals, emphasizing the endocrine-disrupting effects of such compounds (Ghazipura et al., 2017).

Applications in Organic Synthesis

The compound's structural analogs have been used in organic synthesis, particularly in the synthesis of macrocyclic natural products. Lawesson's reagent, for instance, is known for its versatility in the thionation of carbonyl moieties and construction of key heterocyclic fragments, highlighting the significance of similar compounds in the realm of organic chemistry (Larik et al., 2017).

Analysis and Characterization

Efforts have been made to understand the mechanisms of β-O-4 bond cleavage during acidolysis of lignin, involving model compounds structurally related to the subject chemical. These studies are crucial for comprehending the behavior of such complex molecules under different conditions and have implications for various industrial processes, including biofuel production (Yokoyama, 2015).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(1R)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O2/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4,8,14H,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZPYJJPAHZBFZ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C(F)(F)F)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H](C(F)(F)F)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(thiophen-3-ylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1448446.png)

![3-Bromo-7-methoxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1448461.png)